(1-Methylcyclohexyl)acetate

Description

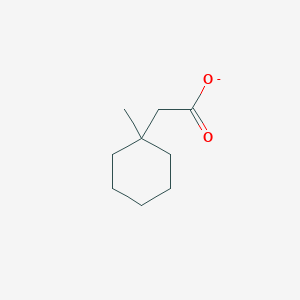

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBPRPATSZONGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591477 | |

| Record name | (1-Methylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16737-30-7 | |

| Record name | (1-Methylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylcyclohexyl)acetate for Scientific Professionals

This guide provides a comprehensive technical overview of (1-Methylcyclohexyl)acetate, a specialty ester of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple data sheet to offer field-proven insights and a self-validating framework for its key properties and handling.

Section 1: Core Chemical Identifiers and Nomenclature

For unambiguous identification in research and regulatory contexts, (1-Methylcyclohexyl)acetate is cataloged under several key identifiers. The primary CAS Registry Number for this compound is 30232-11-2 .[1] It is crucial to distinguish this tertiary acetate from its constitutional isomers, such as 2-methylcyclohexyl acetate and 4-methylcyclohexyl acetate, which possess different physical and chemical properties.

Below is a summary of the essential identifiers for (1-Methylcyclohexyl)acetate:

| Identifier Type | Value | Authoritative Source |

| CAS Number | 30232-11-2 | PubChem[1] |

| PubChem CID | 121767 | PubChem[1] |

| EC Number | 250-096-5 | PubChem[1] |

| IUPAC Name | (1-methylcyclohexyl) acetate | PubChem[1] |

| InChI | InChI=1S/C9H16O2/c1-8(10)11-9(2)6-4-3-5-7-9/h3-7H2,1-2H3 | PubChem[1] |

| InChIKey | VVDZWMOQABVVHC-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)OC1(CCCCC1)C | PubChem[1] |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Synonyms | 1-Methylcyclohexyl acetate, Cyclohexanol, 1-methyl-, acetate | PubChem[1] |

Section 2: Physicochemical and Computed Properties

Experimental data for (1-Methylcyclohexyl)acetate is not extensively documented in readily available literature, a common challenge for less-commercialized chemical entities. However, computational models provide reliable estimates for key physicochemical properties, which are invaluable for experimental design and process development.

| Property | Value (Computed) | Source |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 156.115029749 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

These computed values suggest a molecule with moderate lipophilicity and a low potential for hydrogen bonding, consistent with its ester functionality.

Section 3: Synthesis Protocol - A Validated Approach

The synthesis of (1-Methylcyclohexyl)acetate is most directly achieved via the Fischer esterification of 1-methylcyclohexanol with acetic acid, using a strong acid catalyst. This method is a cornerstone of organic synthesis due to its reliability and straightforwardness.

Causality of Experimental Choices

The selection of a tertiary alcohol, 1-methylcyclohexanol, as the starting material dictates certain considerations for the reaction conditions. Tertiary alcohols are prone to elimination reactions (dehydration) under strongly acidic conditions at elevated temperatures. Therefore, the choice of catalyst and temperature is critical to favor the esterification pathway over the formation of 1-methylcyclohexene. The use of a large excess of one reagent (typically the more cost-effective one) and the removal of water as it forms are essential to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[2]

Detailed Step-by-Step Methodology

Objective: To synthesize (1-Methylcyclohexyl)acetate via Fischer esterification.

Materials:

-

1-Methylcyclohexanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylcyclohexanol and a 3-fold molar excess of glacial acetic acid.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol mass) to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with brine to remove any remaining aqueous components.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (1-Methylcyclohexyl)acetate.

-

Purification (Optional): If necessary, the crude product can be purified by fractional distillation under reduced pressure.

Caption: Fischer esterification workflow for the synthesis of (1-Methylcyclohexyl)acetate.

Section 4: Safety, Handling, and Regulatory Information

Due to the limited availability of specific safety data for (1-Methylcyclohexyl)acetate (CAS 30232-11-2), a cautious approach to handling is imperative. The safety profile of the constitutional isomer, 2-methylcyclohexyl acetate (CAS 5726-19-2), can be used as a preliminary reference, but it should be noted that the toxicological and reactivity profiles of isomers can differ.

For 2-methylcyclohexyl acetate, the following GHS hazard classifications have been reported:

It is also noted as a combustible liquid.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

It is the user's responsibility to conduct a thorough risk assessment before handling this chemical.

Section 5: Potential Applications and Areas for Further Research

While specific applications for (1-Methylcyclohexyl)acetate are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Fragrance and Flavor Chemistry: As an ester, it may possess unique organoleptic properties that could be of interest.

-

Solvent Applications: Its physicochemical properties suggest it could be evaluated as a non-polar to moderately polar solvent.

-

Intermediate in Chemical Synthesis: The cyclohexyl moiety is a common scaffold in medicinal chemistry and materials science. This compound could serve as a building block for more complex molecules.

Further research is warranted to fully characterize the experimental properties, reactivity, and potential applications of (1-Methylcyclohexyl)acetate.

References

-

The Good Scents Company. (n.d.). 1-acetyl cyclohexyl acetate, 52789-73-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121767, Cyclohexanol, methyl-, 1-acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]

- Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). 724. Conformation and Reactivity. Part II. The Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society (Resumed), 3634.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17887133, (1-Methylcyclohexyl)acetate. Retrieved from [Link]

-

Chemsrc. (2025, September 18). 1-METHYLCYCLOHEXYLACETATE | CAS#:16737-30-7. Retrieved from [Link]

- Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate.

- Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103664586A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol.

-

A.G. Layne. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Controlled Drugs and Substances Act. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. Retrieved from [Link]

-

Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ECHA. (2023, June 9). 2-methylcyclohexyl acetate - Substance Information. Retrieved from [Link]

Sources

(1-Methylcyclohexyl)acetate: An In-depth Technical Guide to its Natural Occurrence and Sources

Introduction

(1-Methylcyclohexyl)acetate is an organic compound classified as an ester of 1-methylcyclohexanol and acetic acid. Its chemical structure, characterized by a methyl-substituted cyclohexane ring bonded to an acetate group, gives rise to specific physicochemical properties that are of interest in various scientific and industrial domains. This guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and synthetic sources of (1-Methylcyclohexyl)acetate, with a particular focus on resolving conflicting reports in the scientific literature. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's origins.

Physicochemical Properties

A summary of the key physicochemical properties of (1-Methylcyclohexyl)acetate is presented in the table below. These properties are essential for its detection, isolation, and application in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | (1-methylcyclohexyl) acetate | PubChem[1] |

| CAS Number | 30232-11-2 | PubChem[1] |

| Boiling Point | 201.0 °C (estimated) | The Good Scents Company[2] |

| Flash Point | 74.44 °C (166.00 °F) | The Good Scents Company[2] |

| Solubility | In water, 150 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |

Section 1: Natural Occurrence - A Point of Contention

The presence of (1-Methylcyclohexyl)acetate in the natural world is a subject of conflicting information within scientific databases. This section aims to clarify the current state of knowledge and highlight the need for further research.

Reported Natural Source: Trigonella foenum-graecum (Fenugreek)

The primary and most cited source for the natural occurrence of (1-Methylcyclohexyl)acetate is the PubChem database, which states that the compound has been reported in Trigonella foenum-graecum, commonly known as fenugreek[1]. Fenugreek is an annual plant in the family Fabaceae, whose seeds and leaves are used as a spice and medicinal herb[3]. The plant is known to produce a variety of secondary metabolites, including essential oils rich in volatile compounds[4].

Conflicting Evidence and Lack of Corroboration

Despite the report in PubChem, other reputable sources, such as The Good Scents Company, explicitly state that "methyl cyclohexyl acetate" is "not found in nature"[2]. Furthermore, numerous detailed analytical studies on the volatile components of fenugreek essential oil do not list (1-Methylcyclohexyl)acetate as a constituent. These studies have identified a wide array of compounds, with the major components varying depending on the geographical origin and extraction method.

Key Volatile Compounds Identified in Fenugreek Essential Oil:

-

Major Components:

-

Other Notable Compounds:

The discrepancy between the single report of its occurrence and the lack of confirmation in multiple detailed analyses suggests two possibilities:

-

(1-Methylcyclohexyl)acetate is a trace component: It may be present in fenugreek at concentrations below the detection limits of the analytical methods used in many studies.

-

Misanalyzed or misidentified compound: The initial report may have been the result of a misidentification of a structurally similar compound during analysis.

Given the current evidence, the natural occurrence of (1-Methylcyclohexyl)acetate in fenugreek remains unconfirmed and requires further investigation using modern, high-sensitivity analytical techniques.

Section 2: Biosynthesis - A Hypothetical Pathway

Due to the uncertainty of its natural occurrence, no specific biosynthetic pathway for (1-Methylcyclohexyl)acetate has been elucidated. However, if the compound is indeed a natural product, its biosynthesis would likely follow the general pathway for monoterpenoid synthesis, as 1-methylcyclohexanol would be its immediate precursor.

Monoterpenes are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids[7]. This pathway produces the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[7].

A hypothetical biosynthetic pathway for (1-Methylcyclohexyl)acetate is proposed below:

Caption: Hypothetical biosynthetic pathway of (1-Methylcyclohexyl)acetate.

Causality of Experimental Choices: The elucidation of such a pathway would require isotopic labeling studies. For instance, feeding a plant with ¹³C-labeled pyruvate or glyceraldehyde-3-phosphate and subsequently detecting the label in isolated (1-Methylcyclohexyl)acetate would provide strong evidence for its de novo synthesis through the MEP pathway. The final esterification step would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the formation of various esters in plants.

Section 3: Synthetic Sources

In contrast to its ambiguous natural occurrence, the synthetic production of (1-Methylcyclohexyl)acetate and its isomers is well-established. These methods are crucial for obtaining the compound for research, as a reference standard for analytical chemistry, and for potential industrial applications.

Fischer-Speier Esterification

The most common and direct method for synthesizing (1-Methylcyclohexyl)acetate is the Fischer-Speier esterification of 1-methylcyclohexanol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[8][9].

Reaction Scheme:

This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol or acetic acid) is used, or the water formed during the reaction is removed, for example, by azeotropic distillation with a Dean-Stark apparatus[8].

Experimental Protocol: Fischer-Speier Esterification of 1-Methylcyclohexanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylcyclohexanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight).

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure (1-Methylcyclohexyl)acetate.

The following diagram illustrates the workflow for the synthesis and purification of (1-Methylcyclohexyl)acetate via Fischer-Speier esterification.

Caption: Workflow for the synthesis of (1-Methylcyclohexyl)acetate.

Synthesis of Isomers

The synthesis of isomers, such as 2-methylcyclohexyl acetate, has also been described in the literature, often starting from o-cresol. The process involves the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by esterification with acetic acid[10]. Patents also describe solvent-free methods for this esterification using a sulfonic acid cation exchange resin as a catalyst[11].

Conclusion

The natural occurrence of (1-Methylcyclohexyl)acetate is currently not well-established. While a single database entry points to its presence in Trigonella foenum-graecum, this is contradicted by other sources and a lack of corroborating evidence from detailed analyses of fenugreek's volatile constituents. Therefore, any claims of its natural origin should be treated with caution pending further, more definitive research.

In contrast, the synthetic routes to (1-Methylcyclohexyl)acetate and its isomers are well-documented and straightforward, with Fischer-Speier esterification being a primary method. For researchers and professionals in drug development, relying on synthetic sources is the most reliable approach to obtain this compound for study and application.

Future research should focus on high-sensitivity GC-MS analysis of fenugreek extracts from various geographical locations to definitively confirm or refute the presence of (1-Methylcyclohexyl)acetate. Should its natural occurrence be confirmed, subsequent biosynthetic studies would be warranted to elucidate its formation pathway in plants.

References

-

The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanol, methyl-, 1-acetate. Retrieved from [Link]

- Blank, I., et al. (1997). The Principal Flavor Components of Fenugreek (Trigonella foenum-graecum L.). Journal of Agricultural and Food Chemistry, 45(7), 2465-2469.

- Azaizeh, H., et al. (2024). Transcriptomic data reveals the dynamics of terpenoids biosynthetic pathway of fenugreek. BMC Genomics, 25(1), 358.

-

ResearchGate. (n.d.). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Retrieved from [Link]

- Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.

- PubMed Central. (2022). Analysis of Volatile Components From Different Commercially Available Fenugreek Tinctures Based on GC‐IMS and SPME‐GC–MS and Their Correlation With Sensory Aroma. Journal of Food Science, 87(10), 4468-4481.

- Pharmacia. (2022). Chemical variability of fenugreek essential oil. Pharmacia, 69(1), 1-10.

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (2016). Biosynthesis of Gold Nanoparticles by Fenugreek (Trigonella Foenum-Graecum) Extract. Retrieved from [Link]

-

ResearchGate. (2014). Comparative study of the chemical composition of Trigonella foenum-graecum L. essential oil. Retrieved from [Link]

- PharmacologyOnLine. (2021). ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF TRIGONELLA FOENUM- GRAECUM ESSENTIAL OIL FROM THE REGION OF SETTAT (MOROCCO). PharmacologyOnLine, 2, 1143-1157.

- MDPI. (2019). Comparative Transcriptome Analysis Identifies Genes Involved in Diosgenin Biosynthesis in Trigonella foenum-graecum L. International Journal of Molecular Sciences, 20(2), 345.

- Flavour and Fragrance Journal. (2006). Volatile constituents of Sicilian fenugreek (Trigonella foenum-graecum L.) seeds. Flavour and Fragrance Journal, 21(4), 655-658.

- Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

Chemguide. (n.d.). ESTERIFICATION. Retrieved from [Link]

-

ResearchGate. (2022). Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities. Retrieved from [Link]

- Planta Medica. (1985). Volatile Constituents of Fenugreek Seeds. Planta Medica, 51(5), 443-444.

- Pharmacognosy Journal. (2021). Fenugreek (Trigonella Foenum-Graecum) and its Active Compounds. Pharmacognosy Journal, 13(3), 813-821.

- Academic Journals. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Journal of Medicinal Plants Research, 8(28), 958-966.

-

The Good Scents Company. (n.d.). trigonella foenum-graecum seed extract. Retrieved from [Link]

-

RK's Aroma. (n.d.). Fenugreek Essential Oil (Trigonella Foenum-Graecum). Retrieved from [Link]

-

YouTube. (2023). CHEM 2325 Module 23: Esterification via Alkylation. Retrieved from [Link]

- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

- International Journal of Innovative Technology and Exploring Engineering. (2019). Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. International Journal of Innovative Technology and Exploring Engineering, 8(10), 2198-2208.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

European Medicines Agency. (2021). European Union herbal monograph on Trigonella foenum-graecum L., semen - Final – Revision 1. Retrieved from [Link]

Sources

- 1. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical variability of fenugreek essential oil [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. imreblank.ch [imreblank.ch]

- 7. academicjournals.org [academicjournals.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 11. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

Solubility characteristics of (1-Methylcyclohexyl)acetate in various solvents.

An In-Depth Technical Guide to the Solubility Characteristics of (1-Methylcyclohexyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (1-Methylcyclohexyl)acetate, a cyclic ester of significant interest in various chemical and pharmaceutical applications. We delve into the core physicochemical properties of the molecule that govern its behavior in different solvent systems. This document synthesizes theoretical solubility frameworks, such as Hansen Solubility Parameters (HSP), with practical, field-proven experimental methodologies. Detailed, step-by-step protocols for both thermodynamic (Shake-Flask) and kinetic (Nephelometry) solubility determination are provided, aimed at equipping researchers, scientists, and drug development professionals with the tools to accurately characterize and predict the solubility of this compound.

Introduction: Understanding the Molecular Profile of (1-Methylcyclohexyl)acetate

(1-Methylcyclohexyl)acetate (CAS No: 30232-11-2) is an ester characterized by a cyclohexane ring with a methyl group and an acetate group attached to the same tertiary carbon.[1] Its molecular structure, featuring a bulky, non-polar cycloaliphatic portion and a polar ester functional group, creates a distinct solubility profile that is critical to control in applications ranging from flavor and fragrance formulation to its use as a non-polar solvent or intermediate in chemical synthesis.[2]

The central challenge in utilizing such molecules effectively lies in predicting and controlling their interaction with a diverse range of solvents. Poor solubility can lead to issues in reaction kinetics, purification, and, in the pharmaceutical context, bioavailability and formulation stability. This guide provides the foundational knowledge and practical workflows to master the solubility characterization of (1-Methylcyclohexyl)acetate.

Physicochemical Properties

A molecule's solubility is fundamentally dictated by its physical and chemical properties. For (1-Methylcyclohexyl)acetate, the key parameters are summarized below.

| Property | Value | Source |

| IUPAC Name | (1-methylcyclohexyl) acetate | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Structure | A tertiary ester with a cyclohexane backbone | [1] |

| Hydrogen Bond Acceptors | 2 (the carbonyl and ether oxygens) | [3] |

| Hydrogen Bond Donors | 0 | [3] |

The ester functional group contains two electronegative oxygen atoms, which can act as hydrogen-bond acceptors.[4] This allows for favorable interactions with protic solvents like water or alcohols. However, the molecule lacks any hydrogen bond donating capability and possesses a significant, non-polar hydrocarbon region (the methylcyclohexyl group). This duality is the primary driver of its solubility behavior.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Beyond the qualitative principle of "like dissolves like," a more quantitative prediction of solubility can be achieved using the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, measured in MPa⁰.⁵.[5]

-

δD (Dispersion): Energy from atomic forces (van der Waals forces).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle of HSP is that substances with similar (δD, δP, δH) parameters will have high affinity for each other and are likely to be soluble. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" determines miscibility.[6]

Caption: Hansen Solubility Parameter (HSP) distance calculation.

Expected Solubility Profile of (1-Methylcyclohexyl)acetate

Based on its structure, we can predict the solubility behavior of (1-Methylcyclohexyl)acetate in various solvent classes. The large, non-polar ring suggests strong dispersion forces (high δD), while the ester group provides moderate polarity (moderate δP) and hydrogen bond accepting capabilities (moderate δH).

| Solvent Class | Example Solvents | Predicted Solubility | Rationale (Dominant Intermolecular Forces) |

| Non-Polar | Hexane, Toluene, Cyclohexane | High | Dominated by van der Waals (dispersion) forces. The alkyl backbone of the solute has high affinity for these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the ester group, complemented by favorable dispersion forces. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Medium to High | Hydrogen bonding is possible between the solvent's -OH group and the solute's ester oxygens.[7] However, the bulky alkyl group may limit miscibility compared to smaller esters. |

| Aqueous (Water) | Water | Low / Immiscible | While hydrogen bonding can occur, the large, non-polar hydrocarbon portion disrupts the strong hydrogen-bonding network of water, making dissolution thermodynamically unfavorable.[7] |

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The choice of experimental method depends on the required accuracy and throughput. For drug development, thermodynamic solubility is the gold standard, while kinetic solubility is invaluable for high-throughput screening.

Part A: Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is considered the definitive technique for measuring thermodynamic solubility.[8] It determines the concentration of a solute in a saturated solution after equilibrium has been reached between the pure solute and the solvent.

Caption: Workflow for the Shake-Flask solubility determination method.

-

Preparation of Vials: To a series of 2 mL glass vials, add 1 mL of the desired solvent (e.g., water, ethanol, hexane).

-

Addition of Solute: Add an excess amount of (1-Methylcyclohexyl)acetate to each vial. "Excess" is critical; a visible separate phase or undissolved droplets of the ester must be present to ensure saturation.[8]

-

Causality: Adding excess solute ensures that the system reaches its saturation point, representing the true thermodynamic equilibrium solubility. Without a visible excess, one can only conclude that the substance is soluble up to the concentration tested.

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium, typically 18-24 hours.[9]

-

Causality: Constant temperature is crucial as solubility is temperature-dependent.[10] Prolonged agitation ensures that the dissolution process reaches a steady state where the rate of dissolution equals the rate of precipitation (or phase separation for a liquid).

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the two phases to separate clearly. For fine emulsions, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended.

-

Sampling and Filtration: Carefully withdraw an aliquot from the solvent phase (supernatant), ensuring not to disturb the undissolved ester layer. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Causality: Filtration is a mandatory step to remove any microscopic, undissolved droplets that could artificially inflate the measured concentration. The filter material must be chosen carefully to avoid adsorbing the solute.

-

-

Analysis: Quantify the concentration of (1-Methylcyclohexyl)acetate in the filtrate using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV), against a pre-established calibration curve.

Part B: High-Throughput Kinetic Solubility via Nephelometry

Nephelometry is a rapid, high-throughput technique that measures the light scattered by insoluble particles in a solution.[11] It is ideal for screening the kinetic solubility of compounds in early-stage discovery, where a compound is added to a buffer from a DMSO stock solution.[12][13]

Sources

- 1. Cyclohexanol, methyl-, 1-acetate | C9H16O2 | CID 121767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atul.co.in [atul.co.in]

- 3. (1-Methylcyclohexyl)acetate | C9H15O2- | CID 17887133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Step-by-step synthesis protocol for (1-Methylcyclohexyl)acetate.

An Application Note for the Synthesis of (1-Methylcyclohexyl)acetate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (1-Methylcyclohexyl)acetate, a tertiary ester. The primary method detailed is an acid-catalyzed esterification, a variant of the Fischer-Speier esterification, utilizing 1-methylcyclohexanol and acetic anhydride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, a detailed experimental workflow, safety protocols, and characterization methods.

Introduction

(1-Methylcyclohexyl)acetate is a tertiary ester with applications in fragrance and as a building block in organic synthesis. The synthesis of tertiary esters can be challenging due to the steric hindrance around the tertiary alcohol and the propensity for elimination side reactions, particularly under strongly acidic conditions.

The protocol herein describes a reliable method for the synthesis of (1-Methylcyclohexyl)acetate via the acylation of 1-methylcyclohexanol with acetic anhydride, using a catalytic amount of a strong acid. This method is often preferred over the classic Fischer esterification with acetic acid for tertiary alcohols because it avoids the generation of water as a byproduct, which can complicate the reaction equilibrium and promote side reactions.[1][2]

Reaction Mechanism: Acid-Catalyzed Acylation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the diagram that follows.

-

Protonation of the Anhydride: The strong acid catalyst (e.g., H₂SO₄) protonates one of the carbonyl oxygens of acetic anhydride. This step significantly increases the electrophilicity of the adjacent carbonyl carbon, activating the anhydride for nucleophilic attack.[1][3][4]

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 1-methylcyclohexanol attacks the activated carbonyl carbon. This is the rate-determining step and results in the formation of a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added alcohol moiety to a more basic site, typically the acetate leaving group, preparing it to depart.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of acetic acid as a stable leaving group.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen of the newly formed ester, regenerating the acid catalyst and yielding the final product, (1-Methylcyclohexyl)acetate.

This mechanism avoids the formation of a carbocation from the tertiary alcohol, which would be a primary pathway for the competing E1 elimination reaction to form 1-methylcyclohexene.[5]

Caption: Mechanism of acid-catalyzed acylation of 1-methylcyclohexanol.

Experimental Protocol

This protocol details the synthesis of (1-Methylcyclohexyl)acetate on a laboratory scale.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 11.42 g (0.1 mol) | Starting Alcohol |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15.3 g (0.15 mol) | Acetylating Agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3-5 drops | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction Solvent |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~60 mL | Neutralization |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~30 mL | Washing Agent |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | Drying Agent |

| Round-bottom flask (100 mL) | - | - | 1 | Reaction Vessel |

| Reflux Condenser | - | - | 1 | Prevent Solvent Loss |

| Separatory Funnel (250 mL) | - | - | 1 | Liquid-Liquid Extraction |

| Magnetic Stirrer & Stir Bar | - | - | 1 | Mixing |

| Heating Mantle | - | - | 1 | Heating Source |

| Rotary Evaporator | - | - | 1 | Solvent Removal |

Step-by-Step Synthesis Procedure

-

Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 11.42 g (0.1 mol) of 1-methylcyclohexanol. Place the flask in an ice-water bath to control the initial exothermic reaction.

-

Reagent Addition: Slowly add 15.3 g (14.2 mL, 0.15 mol) of acetic anhydride to the stirring alcohol. Once the addition is complete, carefully add 3-5 drops of concentrated sulfuric acid.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture gently using a heating mantle to 50-60°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a 250 mL separatory funnel containing approximately 50 mL of diethyl ether.

-

Work-up - Neutralization: Carefully add 30 mL of saturated sodium bicarbonate (NaHCO₃) solution in small portions to the separatory funnel to neutralize the excess acetic anhydride and the sulfuric acid catalyst. Caution: This will produce CO₂ gas; vent the funnel frequently to release pressure.[6] Continue adding NaHCO₃ solution until gas evolution ceases.

-

Work-up - Extraction: Shake the funnel, vent, and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with another 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.[7]

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 10-15 minutes.

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude oil is (1-Methylcyclohexyl)acetate. For higher purity, the product can be purified by vacuum distillation.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the acetate methyl group (singlet, ~2.0 ppm), the methyl group on the cyclohexane ring (singlet), and complex multiplets for the cyclohexyl protons. The absence of a broad singlet for the alcohol -OH from the starting material is a key indicator of reaction completion.

-

¹³C NMR: The spectrum should show signals for the ester carbonyl carbon (~170 ppm), the quaternary carbon of the cyclohexane ring attached to the oxygen, and other carbons of the cyclohexyl and methyl groups.

-

IR Spectroscopy: Look for a strong C=O stretch characteristic of an ester at approximately 1735 cm⁻¹ and the absence of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).

Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated fume hood.

-

Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water. It can cause severe skin burns and eye damage.[8][9] Inhalation can be harmful.[9][10]

-

Concentrated Sulfuric Acid: Is extremely corrosive and can cause severe burns upon contact. Handle with extreme care.

-

Diethyl Ether: Is highly flammable and volatile. Ensure there are no ignition sources nearby.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[9][11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic aqueous waste before disposal.

Troubleshooting

-

Low Yield:

-

Cause: Incomplete reaction or competing elimination reaction. Tertiary alcohols are prone to dehydration.[5]

-

Solution: Ensure the reaction temperature does not significantly exceed 60°C to minimize the E1 elimination side-reaction. Using a slight excess of acetic anhydride helps drive the reaction to completion.

-

-

Product Contaminated with Starting Material:

-

Cause: Incomplete reaction or insufficient washing during work-up.

-

Solution: Increase reaction time or gently warm the mixture as specified. Ensure thorough washing with sodium bicarbonate to remove all acidic components, which can catalyze the reverse reaction during storage. Re-purify via distillation if necessary.

-

-

Oily Product After Drying:

-

Cause: Insufficient drying; presence of residual water.

-

Solution: Use an adequate amount of anhydrous sodium sulfate and allow sufficient time for drying. If the organic layer is cloudy after drying, it may need to be filtered and re-dried with fresh drying agent.

-

References

- Google Patents. (n.d.). Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

ACS Publications. (n.d.). One-pot preparation of tertiary alkyl carboxylates and sulfonates from ketones. Retrieved from [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

-

PMC. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl methyl cyclohexyl acetate. Retrieved from [Link]

-

NJ Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

PMC - NIH. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. Retrieved from [Link]

-

Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

ResearchGate. (2025). Synthesis of novel acetates of -caryophyllene under solvent-free Lewis acid catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

EHS. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 2-methylcyclohexyl acetate.

-

Odinity. (2014). Fischer Esterification. Retrieved from [Link]

-

YouTube. (2020). Alkylation of Alcohols, Part 2: with Carbonates, Imidates, Epoxides and Diazo Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-acetyl cyclohexyl acetate. Retrieved from [Link]

-

ResearchGate. (2025). Production of Cyclohexyl Acetate u sing Batch Reactor and Reactive Chromatography. Retrieved from [Link]

-

INEOS Group. (2020). SAFETY DATA SHEET - Acetic Anhydride. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing cyclohexyl acetate.

-

Unacademy. (n.d.). Hydrocarbon. Retrieved from [Link]

-

Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Methylcyclohexanol acetate. Retrieved from [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. odinity.com [odinity.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. ineos.com [ineos.com]

- 10. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 11. atul.co.in [atul.co.in]

Fischer-Speier esterification of 1-methylcyclohexanol.

An Application Guide to the Fischer-Speier Esterification of 1-Methylcyclohexanol

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the synthesis of 1-methylcyclohexyl acetate via the Addressed to researchers and professionals in drug development and organic synthesis, this guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, with a particular focus on managing the competing acid-catalyzed dehydration reaction inherent to tertiary alcohols. We present a self-validating protocol that includes reaction setup, workup, purification, and detailed characterization, supported by authoritative references and visual aids to ensure both reproducibility and a deep understanding of the process.

Theoretical Background & Strategic Considerations

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] The reaction is reversible, and its equilibrium nature necessitates strategic interventions to maximize product yield.[2][3][4] According to Le Châtelier's principle, the equilibrium can be shifted toward the ester product by either using a large excess of one reactant (typically the less expensive one) or by actively removing water as it is formed.[3][4][5]

The general mechanism, a nucleophilic acyl substitution, proceeds through several reversible steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[3][5]

-

Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.[5]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product.[3][5]

A critical challenge in the esterification of 1-methylcyclohexanol arises from its structure as a tertiary alcohol. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration via an E1 elimination mechanism.[6] This competing reaction proceeds through a stable tertiary carbocation intermediate, which can then lose a proton to form an alkene—primarily the more substituted 1-methylcyclohexene, in accordance with Saytzeff's rule.[8][9] Therefore, reaction conditions must be carefully optimized to favor esterification over elimination.

Reaction Mechanism: Esterification vs. Dehydration

The successful synthesis hinges on navigating the kinetic and thermodynamic landscape of two competing pathways originating from the protonated alcohol. The following diagram illustrates this crucial decision point.

Caption: Competing Fischer esterification and E1 dehydration pathways for 1-methylcyclohexanol.

Experimental Protocol

This protocol is designed for the synthesis of 1-methylcyclohexyl acetate. All operations involving concentrated acids and organic solvents must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Key Hazards |

| 1-Methylcyclohexanol | 114.19 | 0.919 | 165-167 | Flammable, Irritant |

| Glacial Acetic Acid | 60.05 | 1.049 | 118 | Corrosive, Flammable |

| Sulfuric Acid (98%) | 98.08 | 1.84 | ~337 | Severe Corrosive, Oxidizer |

| Diethyl Ether | 74.12 | 0.713 | 34.6 | Highly Flammable, Peroxide Former |

| Sodium Bicarbonate | 84.01 | - | - | Mild Irritant |

| Sodium Chloride | 58.44 | - | - | None |

| Anhydrous MgSO₄ | 120.37 | - | - | Irritant |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 1-methylcyclohexanol.

-

In the fume hood, carefully add 25 mL of glacial acetic acid. The acetic acid serves as both a reagent and a solvent, and its excess helps drive the equilibrium towards the product.[2][10]

-

Cool the mixture in an ice-water bath. While stirring, slowly and cautiously add 2.0 mL of concentrated sulfuric acid dropwise. This addition is highly exothermic.

-

-

Reflux:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 60-75 minutes.[10] Prolonged heating or excessively high temperatures can favor the dehydration byproduct.

-

After the reflux period, allow the mixture to cool to room temperature.

-

-

Work-up and Extraction:

-

Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of ice-cold water.

-

Extract the aqueous mixture with 30 mL of diethyl ether. Invert the funnel gently to mix, venting frequently to release pressure.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

50 mL of cold water.

-

50 mL of 5% aqueous sodium bicarbonate solution. Caution: CO₂ evolution will occur. Swirl and vent until gas evolution ceases. This step neutralizes any remaining acetic and sulfuric acids.[11]

-

50 mL of saturated sodium chloride solution (brine). This wash helps to remove residual water from the organic layer.[11]

-

-

-

Drying and Solvent Removal:

-

Drain the ether layer into a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) to the ether solution and swirl. Add more drying agent until it no longer clumps together.

-

Gravity filter or carefully decant the dried ether solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by simple distillation to separate the higher-boiling ester from any lower-boiling alkene byproduct.

-

Collect the fraction boiling between approximately 175-180 °C.

-

Experimental Workflow Overview

Caption: A summary of the experimental workflow from reaction setup to final product analysis.

Product Characterization

The identity and purity of the synthesized 1-methylcyclohexyl acetate should be confirmed using spectroscopic methods.

Expected Spectroscopic Data

| Technique | Feature | Expected Signal | Rationale |

| ¹H NMR | Methyl Protons (-CH₃) | Singlet, ~1.4 ppm | Protons on the methyl group attached to the quaternary carbon. |

| Acetate Protons (-COCH₃) | Singlet, ~1.9-2.0 ppm | Protons on the methyl group of the acetate moiety.[12] | |

| Cyclohexane Protons | Multiplets, ~1.2-1.7 ppm | Complex signals from the CH₂ groups of the cyclohexane ring. | |

| IR | Carbonyl Stretch (C=O) | Strong, sharp peak at ~1735 cm⁻¹ | Characteristic absorption for an ester carbonyl group. |

| C-O Stretch | Strong peak at ~1240 cm⁻¹ | Characteristic C-O single bond stretch of the ester. | |

| Absence of O-H | No broad peak at ~3200-3600 cm⁻¹ | Indicates the consumption of the starting alcohol. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the reagents.[13][14]

-

Acid Handling: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[15] Handle them exclusively in a chemical fume hood. When diluting, always add acid to water, never the reverse.[13]

-

Solvent Safety: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

-

Spill and Waste: Neutralize acid spills with sodium bicarbonate. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. In case of skin contact with acid, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek medical attention.[16]

References

-

Fischer Esterification. (2022, November 16). Master Organic Chemistry. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Fischer Esterification. University of Colorado Boulder, Department of Chemistry. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

-

Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Fischer Esterification | Mechanism + Easy TRICK!. (2024, April 3). The Organic Chemistry Tutor. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Fischer Esterification Detailed Mechanism. BYJU'S. [Link]

-

The Fischer Esterification. Austin Peay State University. [Link]

-

Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023, September 14). Westlab. [Link]

-

Predict the major product of acid catalysed dehydration of (i) 1-methylcyclohexanol and (ii) butan-1-ol. Allen Career Institute. [Link]

-

Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]

-

Predict the major product of acid catalysed dehydration of 1-methylcyclohexanol. (2017, October 3). Toppr. [Link]

-

Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. [Link]

-

Sulphuric acid - Safety Data Sheet. Carl ROTH. [Link]

-

What is the major product of the dehydration of 1-methylcyclohexanol in the presence of sulfuric acid?. Study.com. [Link]

-

The major product of acid catalysed dehydration of 1-methylcyclohexanol is ______. Shaalaa.com. [Link]

-

The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Allen Career Institute. [Link]

-

(1-Methylcyclohexyl)acetate. PubChem. [Link]

-

1-METHYLCYCLOHEXYLACETATE. Chemsrc. [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. athabascau.ca [athabascau.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. shaalaa.com [shaalaa.com]

- 9. shaalaa.com [shaalaa.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. tandf.figshare.com [tandf.figshare.com]

- 13. westlab.com.au [westlab.com.au]

- 14. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 15. nj.gov [nj.gov]

- 16. CCOHS: Sulfuric Acid [ccohs.ca]

Application Notes & Protocols: (1-Methylcyclohexyl)acetate as a Non-Polar Solvent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of (1-Methylcyclohexyl)acetate as a non-polar, aprotic solvent in organic synthesis. While direct literature on its use as a primary reaction solvent is emerging, its physicochemical properties suggest it as a viable and potentially advantageous alternative to conventional non-polar solvents. This guide will cover its fundamental properties, rationale for its use, and detailed, illustrative protocols for its application in representative chemical reactions. The aim is to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively utilize this promising solvent.

Introduction to (1-Methylcyclohexyl)acetate: A Solvent Profile

(1-Methylcyclohexyl)acetate (CAS No. 30232-11-2) is an ester that presents as a clear, colorless liquid.[1] Structurally, it is characterized by a cyclohexane ring with a methyl group and an acetate group attached to the same tertiary carbon. This structure imparts a significant non-polar character to the molecule, making it an interesting candidate for a non-polar, aprotic solvent in organic chemistry.[2]

The presence of the ester group provides a moderate dipole moment, which can aid in the dissolution of a wider range of organic compounds compared to purely hydrocarbon solvents.[3] However, the bulky cyclohexyl group dominates the molecule's overall character, rendering it largely non-polar and immiscible with water.

Causality of Properties and Potential Advantages:

-

Non-Polar, Aprotic Nature: The lack of acidic protons (O-H or N-H bonds) makes (1-Methylcyclohexyl)acetate suitable for reactions involving strong bases or organometallic reagents that would be quenched by protic solvents.[2] Its non-polar character is ideal for dissolving non-polar reactants and facilitating reactions that proceed favorably in such environments.

-

Boiling Point and Thermal Stability: With an estimated boiling point around 170-180°C, (1-Methylcyclohexyl)acetate allows for a wide operational temperature range, enabling reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

-

Reduced Volatility and Safety: Compared to lower boiling point non-polar solvents like diethyl ether or dichloromethane, its higher boiling point translates to lower volatility, reducing inhalation exposure and flammability risks in the laboratory.

-

Potential for Unique Selectivity: The unique steric and electronic properties of (1-Methylcyclohexyl)acetate may offer different reactivity and selectivity profiles in certain reactions compared to more conventional non-polar solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of (1-Methylcyclohexyl)acetate is presented in the table below. These properties are crucial for designing and understanding its behavior in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [PubChem][4] |

| Molecular Weight | 156.22 g/mol | [PubChem][4] |

| CAS Number | 30232-11-2 | [PubChem][4] |

| Appearance | Clear, colorless liquid | [Atul Ltd][1] |

| Boiling Point (est.) | 170-180 °C | Inferred |

| Density (Specific Gravity) | ~0.95 g/cm³ at 20°C | [Atul Ltd][1] |

| Polarity | Non-polar, Aprotic | |

| Solubility in Water | Low | [FooDB][5] |

| Hydrogen Bond Donor Count | 0 | [PubChem][4] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][4] |

Logical Framework for Solvent Selection

The decision to employ (1-Methylcyclohexyl)acetate as a solvent should be guided by the specific requirements of the chemical transformation. The following diagram illustrates a logical workflow for solvent selection, highlighting where (1-Methylcyclohexyl)acetate would be a suitable choice.

Caption: Logical workflow for selecting (1-Methylcyclohexyl)acetate.

Application in Organic Synthesis: Representative Protocols

While specific, peer-reviewed protocols detailing the use of (1-Methylcyclohexyl)acetate as a primary reaction solvent are not abundant, its properties allow for its theoretical application in a range of reactions that benefit from a non-polar, aprotic environment. The following protocols are illustrative and should be optimized for specific substrates.

Protocol 1: Nucleophilic Substitution Reaction (SN2)

Rationale: SN2 reactions are favored by polar aprotic solvents, but can also be performed in non-polar aprotic media, especially when reactants are non-polar. The use of (1-Methylcyclohexyl)acetate can be advantageous for high-temperature substitutions.

Reaction: Williamson Ether Synthesis

Caption: Workflow for a representative SN2 reaction.

Step-by-Step Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium phenoxide (1.0 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add dry (1-Methylcyclohexyl)acetate (sufficient to make a 0.5 M solution).

-

Substrate Addition: Add 1-bromobutane (1.1 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 100-120°C and monitor the reaction progress by TLC or GC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield butyl phenyl ether.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials (TLC/GC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Base-Induced Elimination Reaction (E2)

Rationale: E2 reactions are often carried out in aprotic solvents to prevent solvolysis. The high boiling point of (1-Methylcyclohexyl)acetate is beneficial for eliminations that require thermal promotion.

Reaction: Dehydrohalogenation of an Alkyl Halide

Step-by-Step Protocol:

-

Reagent Preparation: To a stirred solution of potassium tert-butoxide (1.5 eq) in (1-Methylcyclohexyl)acetate in a round-bottom flask under a nitrogen atmosphere, add the alkyl halide (e.g., 2-bromo-2-methylbutane, 1.0 eq) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to 80-100°C to drive the reaction to completion. Monitor by GC.

-

Work-up:

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and carefully remove the solvent by distillation. The resulting alkene can be further purified by fractional distillation.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (1-Methylcyclohexyl)acetate.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(1-Methylcyclohexyl)acetate is a promising non-polar, aprotic solvent with a favorable safety and operational profile for a variety of organic reactions. Its high boiling point and stability make it a suitable medium for high-temperature synthesis. While more research is needed to fully explore its applications, the illustrative protocols provided in this guide offer a solid foundation for its integration into synthetic workflows. Researchers are encouraged to explore its potential to enhance reaction efficiency and selectivity in their specific applications.

References

-

FooDB. (n.d.). Showing Compound 1-Acetylcyclohexyl acetate (FDB019345). Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

- Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.

-

Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanol, methyl-, 1-acetate. Retrieved from [Link]

-

Bhandare, R. B., & Bodekar, A. B. (2019). Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. International Journal of Engineering and Advanced Technology (IJEAT), 9(1), 4310-4314. Retrieved from [Link]

-

PubChem. (n.d.). (1-Methylcyclohexyl)acetate. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6146–6186. Retrieved from [Link]

- Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

ResearchGate. (2019, March 12). How can I etch ester in non-polar solvent?. Retrieved from [Link]

-

Kumar, S., et al. (2014). Esterase Active in Polar Organic Solvents from the Yeast Pseudozyma sp. NII 08165. BioMed Research International, 2014, 843705. Retrieved from [Link]

-

ECHA. (2023, June 9). 2-methylcyclohexyl acetate - Substance Information. Retrieved from [Link]

Sources

- 1. atul.co.in [atul.co.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Cyclohexanol, methyl-, 1-acetate | C9H16O2 | CID 121767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 1-Acetylcyclohexyl acetate (FDB019345) - FooDB [foodb.ca]

Application Note: High-Precision Purity Assessment of (1-Methylcyclohexyl)acetate using Quantitative ¹H NMR (qNMR) Spectroscopy

Abstract

This application note provides a comprehensive guide and a detailed protocol for determining the chemical purity of (1-Methylcyclohexyl)acetate using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers a direct, accurate, and non-destructive approach for quantification without the need for a specific reference standard of the analyte.[1][2][3] We will explore the fundamental principles of qNMR, systematic method development, a step-by-step experimental protocol, data analysis, and method validation. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to implement a robust and reliable method for purity assessment of organic molecules.

The Principle of Quantitative NMR: A Foundational Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation, but its quantitative capabilities are equally powerful.[4] The core principle of qNMR is that the area (integral) of a given NMR signal is directly proportional to the number of nuclei contributing to that resonance.[2][5] This linear relationship allows for the precise determination of the relative or absolute concentration of different species in a sample.[6]

For absolute quantification, the most common approach is the internal standard method.[7] In this technique, a known mass of a stable, high-purity reference compound (the internal standard) is added to a known mass of the analyte. By comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. The key advantage of qNMR is that the internal standard does not need to be structurally related to the analyte, making it a versatile and efficient method.[1]

Strategic Method Development for (1-Methylcyclohexyl)acetate

A robust qNMR method is built upon careful planning and understanding of the analyte and potential interferences. The choices made during development are critical for ensuring the final protocol is both accurate and self-validating.

Analyte Characterization: (1-Methylcyclohexyl)acetate

-

Structure and ¹H NMR Profile: (1-Methylcyclohexyl)acetate (C₉H₁₆O₂)[8] possesses distinct proton signals ideal for quantification:

-

A singlet for the acetate methyl protons (-OCOCH₃ ), typically around δ 2.0 ppm.

-

A singlet for the methyl protons on the cyclohexane ring (-CCH₃ ), typically around δ 1.4-1.5 ppm.

-

A complex multiplet for the ten cyclohexane ring protons (-CH₂ -), typically between δ 1.2-1.8 ppm. The two singlets are excellent candidates for quantification due to their simplicity and separation from the more complex ring proton signals.

-

-

Potential Impurities: Common impurities may arise from the synthesis process, which often involves the esterification of 1-methylcyclohexanol. Potential impurities could include:

-

Unreacted 1-methylcyclohexanol: The primary starting material.

-

Residual Solvents: e.g., Toluene, Dichloromethane.

-

Side-Products: Dehydration of the starting alcohol could lead to methylcyclohexene isomers.

-

Internal Standard (IS) Selection: The Key to Accuracy

The choice of an internal standard is paramount. An ideal IS should meet several criteria:[1][5][9]

-

Possess a certified high purity.

-

Be chemically stable and non-reactive with the analyte or solvent.

-

Have a simple NMR spectrum with at least one sharp signal in a region free of overlap from analyte or impurity signals.

-

Be readily soluble in the chosen deuterated solvent.

For the analysis of (1-Methylcyclohexyl)acetate in a common solvent like Chloroform-d (CDCl₃), Maleic Acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (around δ 6.3 ppm), a region completely clear of any signals from the analyte or its likely impurities.

Solvent Selection: Ensuring a Homogeneous System

The solvent must completely dissolve both the (1-Methylcyclohexyl)acetate analyte and the maleic acid internal standard to ensure a homogeneous solution for accurate analysis.[10][11] Chloroform-d (CDCl₃) is a suitable choice as it effectively dissolves both nonpolar esters and the more polar maleic acid. Using a solvent with low residual water content is also important to avoid a large H₂O signal that could interfere with baseline correction.[5]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution minimizes sources of error.

Materials and Equipment

-

Analyte: (1-Methylcyclohexyl)acetate sample of unknown purity.

-

Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

-

Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS).

-

Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

High-quality 5 mm NMR tubes.

-

Analytical microbalance (readability of at least 0.01 mg).

-

Glass vials with caps.

-

Calibrated volumetric pipettes and flasks (if preparing stock solutions).

-

Anti-static equipment to minimize weighing errors.[5]

-

qNMR Sample Preparation Workflow

Accurate weighing is often the largest source of uncertainty in a qNMR experiment.[2][9] Therefore, meticulous care is required.

// Node Definitions weigh_analyte [label="1. Weigh Analyte", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_is [label="2. Weigh Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="3. Transfer to Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="4. Add CDCl3 & Dissolve", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="5. Vortex Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer_tube [label="6. Transfer to NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire [label="7. Acquire qNMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Edges weigh_analyte -> transfer [label="~15-20 mg into vial"]; weigh_is -> transfer [label="~8-12 mg into same vial"]; transfer -> dissolve [label="Record exact masses"]; dissolve -> vortex [label="~0.7 mL"]; vortex -> transfer_tube [label="Ensure homogeneity"]; transfer_tube -> acquire; } } Caption: Workflow for qNMR sample preparation.

Step-by-Step Procedure:

-

Using an analytical microbalance, accurately weigh approximately 15-20 mg of (1-Methylcyclohexyl)acetate directly into a clean, dry glass vial. Record the mass to the nearest 0.01 mg.

-

To the same vial, add approximately 8-12 mg of the Maleic Acid internal standard. Record the exact mass. The goal is to achieve a near 1:1 molar ratio between the protons being integrated for optimal accuracy.[5][9]

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Cap the vial and vortex thoroughly for at least 30 seconds to ensure complete dissolution and homogeneity of the solution.

-

Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition Parameters

For the results to be truly quantitative, the acquisition parameters must be optimized to ensure all signals are fully relaxed and accurately represented.[6]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or zg90 | A simple, single-pulse experiment. A 90° pulse provides maximum signal per scan.[5][9] |

| Pulse Angle (p1) | 30° - 90° | Calibrate the 90° pulse width accurately for the specific probe. |

| Relaxation Delay (d1) | ≥ 30 seconds | Crucial for accuracy. This must be at least 5-7 times the longest T₁ of any signal of interest (analyte or IS) to ensure complete magnetization recovery between scans.[6][9][12] T₁ values for protons in small molecules are typically 1-5 seconds, so a 30-second delay is a safe and conservative starting point. |